Glycylglycyl-L-argininal

Description

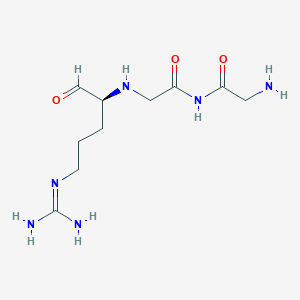

Structure

3D Structure

Properties

CAS No. |

80434-79-3 |

|---|---|

Molecular Formula |

C10H20N6O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

2-amino-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]acetyl]acetamide |

InChI |

InChI=1S/C10H20N6O3/c11-4-8(18)16-9(19)5-15-7(6-17)2-1-3-14-10(12)13/h6-7,15H,1-5,11H2,(H4,12,13,14)(H,16,18,19)/t7-/m0/s1 |

InChI Key |

MWPHMDRPLCNSIK-ZETCQYMHSA-N |

Isomeric SMILES |

C(C[C@@H](C=O)NCC(=O)NC(=O)CN)CN=C(N)N |

Canonical SMILES |

C(CC(C=O)NCC(=O)NC(=O)CN)CN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glycylglycyl L Argininal

Principles and Application of Solid-Phase Peptide Synthesis (SPPS) for Glycylglycyl-L-argininal and Related Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of peptide chains on an insoluble polymer support. proteogenix.sciencebachem.com This method is particularly advantageous for producing peptides like Glycylglycyl-L-argininal due to simplified purification processes, as excess reagents and byproducts are removed by simple washing and filtration steps. proteogenix.science

The fundamental principle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin. du.ac.inresearchgate.net The process consists of repeated cycles of deprotection of the N-terminal protecting group (commonly the Fmoc group), followed by the coupling of the next protected amino acid. bachem.comdu.ac.in Side-chain functional groups of the amino acids, such as the guanidinium (B1211019) group of arginine, are protected with stable groups to prevent unwanted side reactions during chain elongation. du.ac.invulcanchem.com

For the synthesis of peptide aldehydes like Glycylglycyl-L-argininal, a common strategy involves the initial synthesis of the corresponding peptide alcohol, which is then oxidized to the aldehyde. researchgate.netnih.gov However, C-terminal peptide alcohols cannot be synthesized using conventional SPPS due to the lack of a free carboxylic acid for resin attachment. researchgate.net To circumvent this, specialized methods have been developed, such as the immobilization of an amino aldehyde onto the resin. sigmaaldrich.com One effective technique involves the formation of an oxazolidine (B1195125) between a pre-formed Fmoc-amino aldehyde and a threonine-functionalized resin. sigmaaldrich.comnih.gov The oxazolidine nitrogen is then protected, often with a Boc group, to stabilize it for the subsequent peptide synthesis steps. sigmaaldrich.comnih.gov

The choice of resin is crucial for successful SPPS. For synthesizing peptide amides, resins like Rink amide are commonly used. du.ac.instanford.edu Trityl-based resins are favored for sensitive residues like cysteine and histidine to prevent racemization. sigmaaldrich.com The properties of the resin, such as its swelling capacity in different solvents, also play a significant role in the efficiency of the synthesis. bachem.com

Key Steps in SPPS of a Peptide Aldehyde (General Scheme):

| Step | Description | Reagents/Conditions |

| 1. Resin Functionalization | Attachment of the C-terminal amino acid (or a specialized linker for aldehydes) to the solid support. | e.g., Fmoc-Thr(trt)-OH coupled to an amino resin. nih.gov |

| 2. Nα-Deprotection | Removal of the temporary N-terminal protecting group (e.g., Fmoc). | Typically 20% piperidine (B6355638) in DMF. pnas.org |

| 3. Amino Acid Coupling | Activation and coupling of the next Nα-protected amino acid. | Coupling reagents like HBTU/HOBt or DIC/HOBt. researchgate.net |

| 4. Repetition | Steps 2 and 3 are repeated until the desired peptide sequence is assembled. | Automated or manual cycles. |

| 5. Cleavage and Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Strong acids like trifluoroacetic acid (TFA) with scavengers. proteogenix.science |

| 6. Oxidation (if applicable) | Conversion of the C-terminal alcohol to an aldehyde. | Oxidizing agents like Dess-Martin periodinane or polymer-bound IBX. nih.govnih.gov |

| 7. Purification | Isolation of the final peptide aldehyde. | High-performance liquid chromatography (HPLC). vulcanchem.com |

Solution-Phase Peptide Synthesis Techniques for Glycylglycyl-L-argininal

While SPPS is dominant, solution-phase peptide synthesis remains a valuable method, especially for large-scale production. In this approach, the peptide is synthesized in a homogenous solution, with purification after each step. Two primary strategies exist for synthesizing peptide aldehydes like Glycylglycyl-L-argininal in solution. researchgate.netnih.gov

The first strategy involves synthesizing the full peptide chain and then introducing the aldehyde functionality at the C-terminus. nih.gov This is often achieved by reducing the C-terminal carboxylic acid to an alcohol, followed by oxidation. mdpi.com The second, and more common, strategy involves using a protected α-amino aldehyde as a starting building block. researchgate.netnih.gov The aldehyde group is masked throughout the peptide elongation steps and deprotected at the end of the synthesis. nih.gov

A common method for preparing the protected amino aldehyde starting material is the reduction of a protected amino acid ester using a reducing agent like diisobutylaluminum hydride (DIBAL-H), followed by protection of the resulting aldehyde, for instance, as a semicarbazone. jst.go.jp The peptide chain is then built by sequentially coupling protected amino acids to this C-terminal aldehyde-containing unit.

General Solution-Phase Synthesis Scheme for a Tripeptide Aldehyde:

Preparation of the C-terminal amino alcohol: The corresponding amino acid is reduced. For example, L-leucine can be treated with sodium borohydride (B1222165) and iodine to yield L-leucinol. mdpi.com

Coupling of the first two residues: The amino alcohol is coupled with a Boc-protected amino acid to form a dipeptide alcohol. mdpi.com

Deprotection: The Boc group is removed using an acid like TFA. mdpi.com

Coupling of the third residue: The deprotected dipeptide alcohol is coupled with another protected amino acid to form the tripeptide alcohol. mdpi.com

Oxidation: The terminal alcohol group is oxidized to an aldehyde using a method like Swern oxidation. mdpi.com

Strategies for Functional Derivatization of Glycylglycyl-L-argininal

Synthesis of the Aldehyde Moiety in Argininal (B8454810) Derivatives

The synthesis of the C-terminal argininal moiety is a critical step in preparing Glycylglycyl-L-argininal. This is typically achieved through one of two main pathways: the oxidation of a corresponding peptide alcohol or the reduction of a protected arginine derivative. nih.gov

The oxidation of a peptide alcohol is a widely used method. nih.gov After the peptide chain is assembled, the C-terminal alcohol is treated with an oxidizing agent. Mild and selective reagents are preferred to avoid over-oxidation or side reactions. Dess-Martin periodinane and polymer-bound 2-iodoxybenzoic acid (IBX) are effective reagents for this transformation. nih.govnih.gov

Alternatively, the aldehyde can be generated by the reduction of an activated carboxylic acid derivative, such as a Weinreb amide or a thioester. researchgate.net Another approach involves the direct reduction of protected amino acid esters. jst.go.jp For instance, benzyloxycarbonyl (Cbz)-protected amino acid esters can be reduced with diisobutylaluminum hydride to yield the corresponding aldehyde. jst.go.jp To prevent racemization and other side reactions, the aldehyde is often protected in situ, for example, as a semicarbazone. jst.go.jp

Introduction of Fluorogenic or Chromogenic Tags for Enzyme Assays (e.g., 7-Amido-4-methylcoumarin)

To monitor enzyme activity, Glycylglycyl-L-argininal can be derivatized with a fluorogenic or chromogenic leaving group. nih.gov 7-Amido-4-methylcoumarin (AMC) is a popular fluorescent tag for this purpose. caymanchem.combiomol.com When conjugated to the C-terminus of the peptide, the fluorescence of the AMC group is quenched. caymanchem.comiris-biotech.de Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to quantify enzyme activity. caymanchem.comiris-biotech.de

The synthesis of these fluorogenic substrates can be performed on a solid phase. nih.gov A novel approach involves using a specially designed AMC resin. nih.gov In this method, a derivative of AMC is attached to a solid support, and the peptide chain is then synthesized directly on the amino group of the coumarin (B35378) linker. nih.gov This method is versatile and compatible with standard Fmoc chemistry, allowing for the efficient production of peptide-AMC conjugates. nih.gov An alternative is the use of 7-amino-4-carbamoylmethylcoumarin (ACC), which has a higher quantum yield than AMC, allowing for more sensitive assays. pnas.orggoogle.com

Properties of Common Fluorogenic Tags:

| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) | Key Features |

| 7-Amino-4-methylcoumarin (B1665955) (AMC) | 345 | 445 | Widely used, fluorescence is quenched when conjugated to a peptide. caymanchem.combiomol.com |

| 7-Amino-4-carbamoylmethylcoumarin (ACC) | ~350 | ~450 | Higher quantum yield than AMC, suitable for library screening. pnas.orggoogle.com |

Preparation of Immobilized Supports for Affinity Applications (e.g., Sepharose Conjugation)

Immobilizing Glycylglycyl-L-argininal or its parent peptide, Glycylglycyl-L-arginine, onto a solid support like Sepharose creates an affinity chromatography matrix. oup.com This matrix can be used to purify or study enzymes that specifically bind to this peptide sequence, such as trypsin and related proteases. oup.comoup.com

The synthesis involves covalently attaching the peptide to an activated agarose (B213101) gel. oup.com For example, Glycylglycyl-L-arginine can be synthesized and then coupled to the Sepharose support. oup.com The resulting adsorbent, GGA-Sepharose, has been shown to be specific for trypsin, with the binding affinity being pH-dependent—stronger at lower pH values (e.g., 6.2) and weaker at the optimal pH for trypsin activity (e.g., 8.2). oup.comiiserpune.ac.in This property allows for controlled binding and elution of the target enzyme.

More recent methods for immobilizing aldehyde-tagged peptides involve chemoselective ligation techniques. researchgate.net One such method uses a solid support modified with a pyrazolone (B3327878) group, which reacts specifically with the aldehyde group of the peptide under physiological pH conditions to form a stable bond. researchgate.net This site-selective immobilization ensures that the peptide's binding site remains accessible for interaction with its target protein.

Isotopic Labeling for Mechanistic Studies (e.g., Deuterated and ¹³C/¹⁵N Labeled Analogues)

Isotopic labeling is an invaluable tool for studying enzyme mechanisms and for quantitative proteomics. chemrxiv.orgnih.gov Glycylglycyl-L-argininal can be synthesized with stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), incorporated at specific positions.

For instance, ¹³C or ¹⁵N-labeled amino acids can be used as starting materials in the peptide synthesis, leading to a final product with a specific isotopic signature. springernature.com These labeled peptides can then be used in mass spectrometry-based assays to trace the metabolic fate of the peptide or to quantify its binding to a target enzyme. nih.gov

A recently developed method allows for the direct isotopic labeling of the carboxylate group of α-amino acids using isotopically labeled carbon dioxide (*CO₂). chemrxiv.orgspringernature.com This reaction is catalyzed by simple aldehydes and can be used to introduce ¹³C, ¹⁴C, or even the short-lived positron-emitting ¹¹C isotope. chemrxiv.org This late-stage labeling approach is highly efficient for preparing radiolabeled amino acids that can then be incorporated into peptides for applications like positron emission tomography (PET) imaging. chemrxiv.org Additionally, chemical proteomics workflows have been developed that use heavy isotopic labeling to identify and quantify carbonylated peptides, including those with aldehyde functionalities derived from amino acids like arginine. acs.org

Structural Biology and Molecular Interaction Studies of Glycylglycyl L Argininal

Principles of Glycylglycyl-L-argininal Protein-Ligand Interactions

The interaction of Glycylglycyl-L-argininal with proteins, particularly enzymes, is governed by its structure and the specific chemical environment of the protein's binding site. Studies on the closely related peptide Glycylglycyl-L-arginine (GGA) provide significant insights into these interactions.

The affinity of a ligand for a protein is quantified by the dissociation constant (Kd) or, in the case of enzyme inhibitors, the inhibition constant (Ki). A lower value indicates stronger binding. A method for the quantitative analysis of affinity chromatography has been developed to estimate these constants for protein-ligand complexes. iiserpune.ac.in This technique was successfully applied to the trypsin-Glycylglycyl-L-arginine system. iiserpune.ac.in

For example, the binding of various N-substituted arginine derivatives to trypsin has been studied. Using affinity chromatography, the Ki for benzyloxycarbonyl-L-arginine (Z-Arg) binding to bovine β-trypsin at pH 6.2 was determined to be 0.29 mM. iiserpune.ac.in In another study, the tetrapeptide Glycylglycyl-L-tyrosyl-L-arginine was found to be an effective competitive inhibitor of papain, with a Ki of 9 μM at pH 6.2. medchemexpress.commedchemexpress.com These quantitative measures are critical for understanding the strength of the interaction and for the rational design of more potent inhibitors.

| Peptide/Ligand | Enzyme | Constant | Value | pH | Source |

|---|---|---|---|---|---|

| Benzyloxycarbonyl-L-arginine (Z-Arg) | Bovine β-trypsin | Ki | 0.29 mM | 6.2 | iiserpune.ac.in |

| Glycylglycyl-L-tyrosyl-L-arginine | Papain | Ki | 9 µM | 6.2 | medchemexpress.commedchemexpress.com |

The specific interactions between a peptide ligand and the amino acid residues lining the enzyme's active site determine binding affinity and specificity. In the L-arginine/agmatine (B1664431) antiporter AdiC, the substrate is bound at the center of the transport path and is recognized by residues from multiple transmembrane helices (TM1, TM3, TM6, TM8, and TM10) primarily through hydrogen bonds and a cation–π interaction. mpg.de Specifically, the agmatine substrate is sandwiched between two tryptophan residues, W202 and W293. mpg.de

In human L-arginine:glycine (B1666218) amidinotransferase, the carboxylate groups of the bound L-arginine or L-ornithine form tight hydrogen bonds with residues R322, S354, and S355. embopress.org The α-amino group of arginine hydrogen bonds to the main chain carbonyl of M302 and a water molecule, while the amidino group's nitrogen atoms are H-bonded to D170, H303, and D305. embopress.org Similarly, studies on trypsin have shown that inserting a glycine residue between a substituent group and the arginine residue can strengthen binding, suggesting the glycine interacts with a subsite (S1') of the enzyme. iiserpune.ac.in Molecular dynamics simulations of the L-lysine, L-arginine, L-ornithine binding protein propose a model where hydrogen bonds orient the ligand correctly to induce a stabilizing cation-π interaction with aromatic residues Tyr-14 and Phe-52. nih.gov

Peptides are excellent ligands for metal ions, coordinating through backbone amides, terminal groups, and certain amino acid side chains. nih.gov The arginine side chain, with its guanidinium (B1211019) group, can also participate in metal coordination. nih.gov

The coordination preferences vary depending on the metal ion. Pd(II), for example, has a high affinity for soft donor atoms like nitrogen and can induce deprotonation of peptide amide nitrogens at low pH to form stable chelates. mdpi.com Studies on Pd(II) complexes with tripeptides have shown that coordination can occur in a tridentate (κ³[NH₂,N,N]) or tetradentate (κ⁴[NH₂,N,N,O]) fashion, involving the N-terminal amine, deprotonated amide nitrogens, and sometimes the C-terminal carbonyl oxygen. mdpi.com

With Cu(II) and Ni(II), complexation with tripeptide hydroxamic acid derivatives can lead to the deprotonation and coordination of peptide amide nitrogens, often resulting in square planar complexes. nih.gov For instance, in Ni(II) complexes with Gly-Gly-His, the metal is coordinated in a square-planar geometry by the terminal amino group, two deprotonated amide nitrogens, and an imidazole (B134444) nitrogen. researchgate.net The stereochemistry of the interaction between a metal and arginine's guanidinium group can be either syn or anti and can occur in or out of the plane of the guanidinium group. nih.gov These metal-peptide interactions are crucial not only for the structure of the complex but also for potential catalytic or material science applications. nih.gov

Enzymatic Modulation by Glycylglycyl L Argininal: Inhibition and Substrate Activity

Glycylglycyl-L-argininal and Analogues as Protease Inhibitors

Peptide aldehydes are a well-established class of reversible, covalent inhibitors of cysteine and serine proteases. frontiersin.orgresearchgate.net Their inhibitory activity stems from the electrophilic nature of the aldehyde group, which can react with the nucleophilic residues in the enzyme's active site. frontiersin.org The peptide portion of the molecule provides the specificity, guiding the aldehyde "warhead" to the intended protease. frontiersin.org

Competitive Inhibition Mechanisms of Cysteine Proteases (e.g., Papain) by Glycylglycyl-L-tyrosyl-L-arginine

While direct studies on Glycylglycyl-L-tyrosyl-L-arginine are not extensively detailed in the provided context, the inhibition of cysteine proteases like papain by peptide aldehydes follows a general, well-understood mechanism. nih.gov These inhibitors function through a competitive, reversible covalent mechanism. nih.gov

The process begins with the formation of a non-covalent Michaelis complex between the enzyme and the peptide aldehyde inhibitor. nih.gov Subsequently, the catalytic cysteine residue in the active site of the protease attacks the carbonyl carbon of the aldehyde. nih.govresearchgate.net This nucleophilic attack is often facilitated by a nearby histidine residue acting as a general base, abstracting a proton from the cysteine's thiol group. nih.gov The result is the formation of a covalent, tetrahedral hemithioacetal adduct. nih.govnih.gov This adduct is a stable complex that effectively blocks the enzyme's active site, preventing it from binding and cleaving its natural substrates. nih.gov The stability of this adduct is a key determinant of the inhibitor's potency. nih.gov The interaction is considered competitive because the inhibitor vies with the substrate for binding to the active site.

The binding of these inhibitors is significantly enhanced by specific interactions between the peptide portion of the inhibitor and the enzyme's substrate-binding pockets (S-sites). nih.gov For instance, the unexpected potency of some peptidyl Michael acceptors against papain has been attributed to favorable interactions within the S1' region of the enzyme. nih.gov

Inhibition of Serine Proteases (e.g., Trypsin, Plasmin) by Leupeptin-like Peptide Aldehydes

Leupeptin (B1674832), an acetyl-L-leucyl-L-leucyl-L-argininal, and its analogues are potent inhibitors of trypsin-like serine proteases, which include enzymes like trypsin and plasmin. diva-portal.orgebi.ac.ukgoogle.com Glycylglycyl-L-argininal can be considered a leupeptin-like peptide aldehyde. The mechanism of inhibition for these compounds is analogous to that seen with cysteine proteases, but with a serine residue playing the key nucleophilic role.

The aldehyde group of the inhibitor interacts with the hydroxyl group of the active site serine (e.g., Ser195 in trypsin) to form a covalent hemiacetal adduct. diva-portal.org This reaction is also facilitated by the catalytic dyad (or triad) of the protease. The arginine residue at the P1 position of these inhibitors is crucial for their specificity towards trypsin-like proteases, which preferentially cleave peptide bonds after basic amino acid residues. google.com The backbone of the leupeptin-like inhibitor forms multiple hydrogen bonds with the enzyme, further stabilizing the complex. diva-portal.org While leupeptin itself is a potent inhibitor, it can lack selectivity among proteases with similar specificities. acs.org This has driven the synthesis of numerous analogues to develop more selective inhibitors. acs.org

Kinetic Characterization of Enzyme Inhibition (e.g., Kᵢ Determination)

The potency of protease inhibitors is quantified by their inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates tighter binding and a more potent inhibitor.

Leupeptin has been shown to be a reversible, tight-binding inhibitor of several proteases, with Kᵢ values in the nanomolar to micromolar range. For example, the Kᵢ of leupeptin for bovine trypsin is 35 nM and for human plasmin is 3.4 μM. biocrick.com It also inhibits the cysteine protease cathepsin B with a Kᵢ of 6 nM. biocrick.com Synthetic leupeptin analogues have been developed with varying potencies. For instance, acetyl-L-leucyl-L-valyl-L-lysinal demonstrated strong inhibition of cathepsin B with an IC₅₀ of 4 nM. acs.org Another analogue, Ac-Leu-Leu-Arg-COCHO, was found to be a potent inhibitor of trypsin (Kᵢ = 1.9 μM) and plasmin. researchgate.net

| Inhibitor | Enzyme | Kᵢ Value | IC₅₀ Value |

| Leupeptin | Bovine Trypsin | 35 nM biocrick.com | |

| Leupeptin | Human Plasmin | 3.4 µM biocrick.com | |

| Leupeptin | Bovine Spleen Cathepsin B | 6 nM biocrick.com | |

| Leupeptin | Recombinant Human Calpain | 72 nM biocrick.com | |

| Leupeptin | Cathepsin A | 4 nM nih.gov | |

| Leupeptin | Cathepsin D | 0.26 nM nih.gov | |

| Acetyl-L-leucyl-L-valyl-L-lysinal | Cathepsin B | 4 nM acs.org | |

| Acetyl-L-phenylalanyl-L-valyl-L-argininal | Cathepsin B | 0.039 µM acs.org | |

| Acetyl-L-phenylalanyl-L-valyl-L-argininal | Thrombin | 1.8 µM acs.org | |

| Acetyl-L-phenylalanyl-L-valyl-L-argininal | Plasmin | 2.2 µM acs.org | |

| Ac-Leu-Leu-Arg-COCHO | Trypsin | 1.9 µM researchgate.net | |

| Ac-GTAR-H | uPA | 18 nM nih.gov | |

| PhCH₂SO₂-d-Ser-Gly-Arg-OH | uPA | 5.4 µM nih.gov | |

| PhCH₂SO₂-d-Ser-NVa-Arg-OH | Thrombin | 0.82 µM nih.gov |

Glycylglycyl-L-argininal and Derivatives as Enzyme Substrates

While peptide aldehydes are primarily known as inhibitors, derivatives of Glycylglycyl-L-arginine where the aldehyde is replaced with a cleavable group can serve as specific enzyme substrates. These are invaluable tools for studying enzyme kinetics and activity.

Substrate Specificity for Urokinase-type Plasminogen Activator (uPA) of N-CBZ-Glycyl-glycyl-L-arginine 7-Amido-4-methylcoumarin

N-CBZ-Glycyl-glycyl-L-arginine 7-Amido-4-methylcoumarin (Z-GGR-AMC) is a well-established fluorogenic substrate for urokinase-type plasminogen activator (uPA). scbt.comcymitquimica.comcymitquimica.com uPA is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis and tumor metastasis. nih.gov

The specificity of Z-GGR-AMC for uPA is conferred by the tripeptide sequence Gly-Gly-Arg. cymitquimica.com uPA, being a trypsin-like protease, recognizes and cleaves the peptide bond on the C-terminal side of the arginine residue. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) group is released, leading to a measurable increase in fluorescence. scbt.com This property allows for real-time monitoring of uPA activity in various biochemical assays. scbt.com While it serves as a substrate, this compound can also exhibit inhibitory effects through interactions with the enzyme's active site. scbt.com

Studies have shown that uPA can efficiently cleave synthetic peptide substrates corresponding to preferred inhibitor sequences. nih.gov This highlights the close relationship between inhibitor design and substrate specificity.

Assays for Arginine Amidolytic Activity with Related Peptides

The amidolytic activity of proteases, which is their ability to cleave amide bonds in small synthetic substrates, is a cornerstone of enzyme characterization. atsjournals.orgatsjournals.org Various synthetic chromogenic and fluorogenic substrates are used to assay for arginine amidolytic activity.

For instance, substrates like H-glutamylglycyl-L-arginine-p-nitroanilide (S-2227) and pyro-glutamyl-glycyl-L-arginine-p-nitroanilide (S-2444) are hydrolyzed by plasminogen activators like uPA. nih.govresearchgate.net The cleavage of these substrates releases p-nitroaniline, a chromophore that can be quantified spectrophotometrically. researchgate.net Such assays are crucial for determining kinetic parameters like Kₘ and Vₘₐₓ, which provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate. atsjournals.org

The design of these synthetic substrates often involves a peptide sequence recognized by the target protease, linked to a reporter group. nih.gov For trypsin-like enzymes that cleave after arginine, a variety of arginine-containing peptides have been synthesized and evaluated. atsjournals.org For example, a ragweed pollen peptidase showed a preference for arginine in the P1 position and arginine or glycine (B1666218) in the P2 position of its substrates. atsjournals.org

| Enzyme | Substrate | Reporter Group |

| Urokinase-type Plasminogen Activator (uPA) | N-CBZ-Glycyl-glycyl-L-arginine 7-Amido-4-methylcoumarin (Z-GGR-AMC) scbt.comcymitquimica.comcymitquimica.com | Fluorogenic (AMC) |

| Plasminogen Activators (uPA, tPA) | H-Glutamylglycyl-L-arginine-p-nitroanilide (S-2227) nih.govresearchgate.net | Chromogenic (p-nitroaniline) |

| Plasminogen Activators (uPA, tPA) | Pyro-glutamyl-glycyl-L-arginine-p-nitroanilide (S-2444) nih.govresearchgate.net | Chromogenic (p-nitroaniline) |

| Plasminogen Activators (uPA, tPA) | H-D-Isoleucyl-L-prolyl-L-arginine-p-nitroanilide (S-2288) nih.govresearchgate.net | Chromogenic (p-nitroaniline) |

| Ragweed Pollen Peptidase | Bz-Arg-pNA | Chromogenic (p-nitroaniline) |

Role of Glycylglycyl L Argininal in Biological Signaling and Environmental Systems

Glycylglycyl-L-arginine as a Chemical Cue in Marine Larval Settlement

Glycylglycyl-L-arginine is recognized as a potent synthetic analog of natural chemical cues that trigger larval settlement and metamorphosis in a variety of marine invertebrates. researchgate.net This peptide is particularly effective for inducing settlement in oyster larvae and has also been identified as a signaling molecule for barnacle larvae and mud crabs. researchgate.net

Mechanisms of Larval Settlement and Metamorphosis Enhancement in Marine Organisms (e.g., Oyster, Barnacle)

The settlement of marine invertebrate larvae is a critical life stage that is often mediated by specific chemical cues from the environment. researchgate.net Glycylglycyl-L-arginine has been demonstrated to be a powerful inducer of this behavior.

For the Eastern oyster, Crassostrea virginica, GGR is a potent analog for the natural, waterborne chemical cues released by adult oysters. researchgate.net In the presence of GGR, oyster pediveligers (competent larvae) exhibit distinct behavioral changes that enhance settlement. researchgate.net They move downward in the water column and begin to swim in slow, curved paths, which is a precursor to attaching to a substrate. researchgate.net This chemically induced behavior occurs under both still and flowing water conditions, indicating the robustness of the signal in various hydrodynamic environments. researchgate.net Studies have shown that GGR is maximally effective at a concentration of 10⁻⁸ M for inducing these settlement behaviors in oyster larvae. researchgate.netbiologists.com The response is highly concentration-dependent, with effectiveness decreasing at concentrations significantly higher or lower than this optimum. researchgate.net

In the case of barnacles, such as Balanus amphitrite, the role of GGR is less clear. While small peptides with a C-terminal arginine are generally known to stimulate settlement, some studies have found GGR to be inactive as a settlement cue for Balanus amphitrite cyprid larvae. biologists.comcambridge.org This suggests that the specificity of peptide cues can vary significantly even among different crustacean species, and that other structural features of the peptide are important for recognition by barnacle larval receptors. biologists.com However, other research has indicated that peptides with arginine at the carboxy terminus can induce barnacle larvae to settle. researchgate.net

The effectiveness of peptides like GGR as settlement cues is linked to their specific amino acid sequence and length. For oysters, tripeptides and tetrapeptides with a C-terminal arginine have been found to be the most potent inducers of settlement. biologists.com

Receptor Interactions and Signal Transduction Pathways Implicated in Chemoreception

The perception of chemical cues like Glycylglycyl-L-arginine by marine larvae involves the interaction of the molecule with specific receptors on the cell surface, which initiates a signal transduction cascade, leading to a behavioral or physiological response. savemyexams.comactanaturae.ru

When a signaling molecule (ligand) like GGR binds to a receptor, it causes a conformational change in the receptor protein. savemyexams.com This is the first step in a multi-step pathway that translates the external chemical signal into an internal cellular response. savemyexams.comnih.gov For water-soluble molecules like peptides, these receptors are typically transmembrane proteins that span the cell membrane. savemyexams.com The binding of the ligand to the external part of the receptor triggers a series of events inside the cell, often involving phosphorylation and the action of second messengers. savemyexams.comwiley.com

In the context of marine invertebrate larvae, the chemosensory pathways are complex. In some marine species, L-arginine itself has been shown to be involved in signaling pathways that can influence metamorphosis, sometimes by modulating the synthesis of other signaling molecules like nitric oxide (NO). nih.govnih.gov For instance, in the mussel Mytilus coruscus, L-arginine can inhibit metamorphosis by promoting NO synthesis. nih.gov While GGR is a tripeptide, the terminal arginine residue is crucial for its activity, suggesting that it interacts with receptors that recognize this specific amino acid. biologists.com

The specificity of the response to GGR highlights the presence of highly selective receptor systems. These receptors are likely proteins with a specific three-dimensional structure that complements the shape and charge distribution of the GGR molecule. biologists.com The interaction is likely governed by principles of molecular recognition, where the peptide fits into a binding pocket on the receptor. nih.gov This binding event then triggers the downstream signaling cascade that ultimately results in the observed settlement behavior. savemyexams.com

The signal transduction pathways following receptor activation in marine larvae are still an active area of research. However, it is known that pathways like the mitogen-activated protein kinase (MAPK) signaling pathway are involved in the metamorphosis of some marine invertebrates in response to chemical cues. frontiersin.org It is plausible that GGR perception in oysters and other sensitive species utilizes similar, conserved signaling pathways to translate the chemical cue into a complex behavioral response.

Environmental Fate and Microbial Interactions of Glycylglycyl-L-arginine

The persistence and concentration of a chemical signal in the environment are critical for its function. The environmental fate of Glycylglycyl-L-arginine is influenced by both microbial activity and physical-chemical processes in the water column. researchgate.net

Rates and Mechanisms of Microbial Uptake in Aquatic Environments

Marine bacteria can utilize dissolved organic matter, including peptides like GGR, as a source of nutrients. mdpi.comcopernicus.org The rate at which bacteria take up these molecules can significantly impact the lifespan of a chemical signal. researchgate.net

Studies using radiolabeled GGR have shown that it is taken up by natural assemblages of marine bacteria, but at a significantly slower rate than its constituent amino acids, glycine (B1666218) and L-arginine. researchgate.netresearchgate.net This suggests that the peptide structure of GGR makes it less readily available for microbial consumption. The bacterial uptake rate constant for GGR has been measured to be approximately 3.5-fold smaller than for its component amino acids. researchgate.netresearchgate.net

The mechanism of uptake appears to be direct internalization of the intact tripeptide, as analyses have not shown a buildup of its potential breakdown products (like glycine, L-arginine, or glycyl-glycine) in the surrounding water during experiments. researchgate.netresearchgate.net This indicates that extracellular enzymatic breakdown of GGR before uptake is not a primary mechanism. researchgate.netresearchgate.net The slower microbial utilization of GGR is a key factor in its effectiveness as a signaling molecule, as it allows the signal to persist longer in the environment, increasing the chances of it being detected by target larvae. researchgate.netresearchgate.net

Below is a table summarizing the kinetic parameters for the microbial uptake of Glycylglycyl-L-arginine and its constituent amino acids.

| Substrate | Bacterial Uptake Rate Constant (k_substrate) (h⁻¹) |

| Glycylglycyl-L-arginine (GGR) | 0.019 |

| L-arginine | 0.064 |

| Glycine | 0.053 |

| Data sourced from Decho et al. (1998). researchgate.netresearchgate.net |

Adsorption to Colloids and Implications for Signal Persistence

Besides microbial uptake, the concentration of dissolved chemical signals can be affected by adsorption to suspended particles and colloids in the water. researchgate.net This process can either remove the signal from the dissolved phase or potentially create a reservoir of the signal that can be released later.

For GGR, studies have shown that it undergoes nonspecific adsorption onto colloids. The rate constant for this adsorption has been found to be similar to the rate of its microbial uptake. researchgate.netresearchgate.net This suggests that both processes play a comparable role in influencing the concentration of dissolved GGR in the marine environment. researchgate.net

The relatively low rates of both microbial uptake and adsorption to colloids contribute to the persistence of GGR as a chemical cue. researchgate.netresearchgate.net This persistence is ecologically advantageous, as it ensures that the signal remains available in the water column long enough to be detected by the target organisms, thereby effectively mediating critical processes like larval settlement. researchgate.net

Broader Biological and Biophysical Effects of Arginine Containing Peptidomimetics

Modulation of Protein Aggregation and Misfolding by Arginine Residues

Arginine and peptides containing this amino acid are widely recognized for their ability to influence protein folding pathways and prevent the formation of non-specific aggregates. This has significant implications in both research and biopharmaceutical applications.

Arginine acts as a "chemical chaperone" and a complex molecular cosolvent that can modulate protein aggregation. nih.gov It is frequently used as an additive to maintain the stability of biopharmaceuticals by suppressing aggregation. nih.govresearchgate.net The mechanism of action is multifaceted; arginine has been shown to interact favorably with various amino acid side chains, which can reduce the intermolecular interactions that lead to aggregation. sci-hub.se Specifically, the guanidinium (B1211019) group of arginine can interact with aromatic residues like tryptophan through cation-π interactions, a proposed mechanism for its anti-aggregation effect. nih.govsemanticscholar.org Molecular dynamics simulations have revealed that arginine molecules can self-associate, forming clusters that may "crowd out" protein-protein interactions, further preventing aggregation. windows.net

The following table summarizes the key characteristics of arginine as a molecular cosolvent and chemical chaperone.

| Feature | Description |

| Suppression of Aggregation | Arginine is effective in preventing the aggregation of various proteins during refolding and storage. nih.govresearchgate.net |

| Interaction with Residues | The guanidinium group interacts with aromatic and charged surface residues, stabilizing partially unfolded states. nih.govsemanticscholar.org |

| Self-Association | Arginine forms clusters in aqueous solutions, which can physically hinder protein-protein association. windows.net |

| Versatility | It is used across the biotechnology and pharmaceutical industries for protein refolding, solubilization, and purification. researchgate.net |

Applications in Protein Refolding and Solubility Enhancement

The production of recombinant proteins in systems like Escherichia coli often results in the formation of insoluble aggregates known as inclusion bodies. nih.govnih.gov Arginine is a crucial component in the refolding buffers used to recover active proteins from these aggregates. nih.govsemanticscholar.org It is typically used in concentrations ranging from 0.1 to 1 M to facilitate the refolding of proteins through methods like dialysis or dilution. nih.govsemanticscholar.org

Arginine enhances the solubility of both folded and unfolded proteins, as well as folding intermediates. nih.govnih.gov This effect is attributed to its ability to suppress the aggregation that competes with the correct refolding pathway. researchgate.netnih.gov For instance, L-arginine hydrochloride (L-ArgHCl) has been shown to increase the equilibrium solubility of proteins like recombinant plasminogen activator. nih.gov This property is not only useful for refolding but also for increasing the yield of secreted proteins and in chromatographic purification processes. nih.gov

The table below outlines common applications of arginine in protein science.

| Application | Effective Concentration | Mechanism of Action |

| Protein Refolding | 0.1 - 1.0 M | Suppresses aggregation of folding intermediates. nih.govsemanticscholar.org |

| Solubilization of Inclusion Bodies | 0.5 - 2.0 M | Extracts active, folded proteins from insoluble aggregates. nih.govresearchgate.net |

| Chromatography | Varies | Reduces non-specific adsorption and improves recovery. windows.net |

| Protein Stabilization | Varies | Prevents aggregation during storage and formulation. nih.govresearchgate.net |

Interactions with Nucleic Acids and Oxidative Cleavage Mechanisms (referencing related peptides)

The positively charged nature of the arginine side chain facilitates interactions with polyanionic molecules like nucleic acids. Arginine-rich peptides can bind to both DNA and RNA, an interaction driven primarily by electrostatic attraction between the guanidinium group and the phosphate (B84403) backbone of the nucleic acids. oup.comnih.gov This high affinity for nucleic acids can lead to a widespread "coating" of DNA and RNA within cells, which may displace endogenous DNA- and RNA-binding proteins, potentially leading to cellular toxicity. nih.gov The ability of arginine-rich peptides to compact DNA is significantly greater than that of lysine-rich peptides, which is a key reason why protamines, the proteins that package DNA in sperm nuclei, are rich in arginine. acs.org

Peptide chains, particularly at arginine and lysine (B10760008) residues, are susceptible to oxidative cleavage. nih.gov Metal-catalyzed oxidation (MCO), involving reactive oxygen species (ROS) and metal ions, can lead to the carbonylation of the arginine side chain, forming glutamate-5-semialdehyde. nih.gov This process can be a non-enzymatic pathway for protein degradation. nih.govnih.gov Studies have also developed chemical methods that mimic this process, allowing for the selective cleavage of peptides at C-terminal arginine residues. acs.org This selective cleavage is initiated by the modification of the guanidinium moiety, leading to the activation and subsequent hydrolysis of the adjacent peptide bond. acs.org

Significance in Dietary Peptide Research and Immune Function Modulation

Arginine is considered a semi-essential amino acid, meaning that while the body can synthesize it, endogenous production may be insufficient during times of stress or critical illness. johnshopkins.edu Dietary supplementation with arginine or arginine-containing peptides has been shown to modulate immune function. johnshopkins.edunih.gov Arginine metabolism is a critical control point for the function of immune cells, including T cells, macrophages, and dendritic cells. nih.gov

In the context of immune responses, arginine is metabolized via two primary pathways: by inducible nitric oxide synthase (iNOS) to produce nitric oxide (a key signaling molecule in inflammation) or by arginase, which is involved in tissue repair and the suppression of immune responses. nih.gov The balance between these pathways can determine pro-inflammatory or anti-inflammatory outcomes. nih.gov Research has shown that increasing the levels of L-arginine can enhance the metabolic fitness and persistence of T cells, making them more effective in fighting tumors. sciencedaily.com This has led to the inclusion of arginine in "immune-enhancing diets" aimed at bolstering the immune system in various clinical settings. johnshopkins.edunih.gov

The table below highlights the dual role of arginine in immune modulation.

| Metabolic Pathway | Key Enzyme | Primary Product | Immunological Outcome |

| Nitric Oxide Synthesis | iNOS | Nitric Oxide (NO) | Pro-inflammatory, pathogen killing. nih.gov |

| Urea Cycle | Arginase | Ornithine, Urea | Anti-inflammatory, cell proliferation, tissue repair. nih.gov |

Glycylglycyl L Argininal As a Research Tool in Chemical Biology

Application in Affinity Chromatography for Protease Purification and Characterization

Affinity chromatography is a powerful technique for the purification of biomolecules based on specific, reversible interactions between a protein and a ligand immobilized on a chromatographic matrix. Glycylglycyl-L-arginine, covalently coupled to a solid support such as agarose (B213101), has been effectively utilized for the purification and characterization of trypsin-type proteases.

An affinity adsorbent, created by coupling glycylglycyl-L-arginine to Sepharose (GGA-Sepharose), has proven useful not only for the purification of these enzymes but also for the quantitative analysis of protein-ligand interactions. medchemexpress.com This method allows for the determination of dissociation constants for the enzyme-ligand complex, providing insights into the binding affinity and the function of amino acid residues within the enzyme's active site. medchemexpress.com The principle involves eluting the bound enzyme from the column under various conditions and analyzing the elution profile to calculate key binding parameters. medchemexpress.com For instance, the elution volume of the enzyme can be used to determine the dissociation constant (Ki) for competitive inhibitors. medchemexpress.com

Table 1: Application of Glycylglycyl-L-arginine in Affinity Chromatography

| Feature | Description | Reference |

|---|---|---|

| Affinity Ligand | Glycylglycyl-L-arginine (GGA) | medchemexpress.com |

| Solid Support | Agarose (Sepharose) | medchemexpress.com |

| Target Enzymes | Trypsin-type proteases | medchemexpress.com |

| Application | Purification and quantitative analysis of enzyme-ligand interactions | medchemexpress.com |

| Determined Parameter | Dissociation constant (Ki) for competitive inhibitors | medchemexpress.com |

Development of Enzyme Assays and Diagnostic Probes utilizing Fluorogenic Substrates

Fluorogenic substrates are instrumental in the development of sensitive and continuous assays for enzyme activity. These molecules are typically non-fluorescent or have low fluorescence until they are cleaved by a specific enzyme, releasing a highly fluorescent molecule. Derivatives of Glycylglycyl-L-arginine have been successfully modified to create such substrates for various proteases.

For example, N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride is a well-established fluorogenic substrate for urokinase, a serine protease involved in fibrinolysis and cell migration. uminho.ptrsc.orgepo.org Upon cleavage of the amide bond by urokinase, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, providing a direct measure of enzyme activity. Similarly, benzyloxycarbonyl-glycyl-glycyl-L-arginine-4-trifluoromethylcoumarinyl-7-amide has been employed as a fluorogenic substrate for trypsin, where enzymatic cleavage results in a green fluorescent signal. medchemexpress.com These substrates are invaluable for high-throughput screening of enzyme inhibitors and for diagnostic applications where sensitive detection of protease activity is required. The specificity of these substrates is conferred by the peptide sequence, which is recognized by the target protease.

Table 2: Fluorogenic Substrates Derived from Glycylglycyl-L-arginine

| Fluorogenic Substrate | Target Enzyme(s) | Reporter Group | Application | Reference |

|---|---|---|---|---|

| N-CBZ-Glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin hydrochloride | Urokinase | 7-amido-4-methylcoumarin (AMC) | Enzyme assays, inhibitor screening | uminho.ptrsc.org |

| Benzyloxycarbonyl-glycyl-glycyl-L-arginine-4-trifluoromethylcoumarinyl-7-amide | Trypsin | 4-trifluoromethylcoumarin | Detection of trypsin and its inhibitors | medchemexpress.com |

Utility in Structure-Assisted Drug Design and Peptidomimetic Development

The development of protease inhibitors is a significant area of drug discovery, as proteases are implicated in a wide range of diseases. Glycylglycyl-L-arginine and its analogues serve as valuable starting points for the design of such inhibitors. The peptide structure provides a scaffold that can be systematically modified to improve properties such as potency, selectivity, and metabolic stability.

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as enhanced stability against enzymatic degradation. rsc.org The development of protease inhibitors often begins with a substrate-based peptidomimetic approach. rjonco.com Modifications to the peptide backbone or amino acid side chains can lead to compounds with better pharmacokinetic profiles. For example, the introduction of non-natural amino acids or the cyclization of the peptide can increase proteolytic stability. uminho.ptrsc.org The knowledge of the structure-activity relationship (SAR) of Glycylglycyl-L-arginine derivatives, understanding how specific structural modifications influence their biological activity, is crucial in the rational design of novel protease inhibitors. nih.gov Peptidomimetics based on sequences containing arginine have been designed to modulate the activity of complex proteases like the proteasome. mdpi.com

Table 3: Glycylglycyl-L-arginine Derivatives and Analogues as Protease Inhibitors

| Compound/Analogue | Target Enzyme | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| Glycylglycyl-L-tyrosyl-L-arginine | Papain | Competitive | Ki of 9 μM | medchemexpress.commedchemexpress.com |

| N-carbobenzyloxy-glycylglycyl-L-arginine 2-naphthylamide | Proteolytic enzymes | Enzyme inhibitor | Structural components interact with active sites | smolecule.com |

Structure Activity Relationships Sar and Peptidomimetic Design Principles of Glycylglycyl L Argininal

Influence of the Carboxy-Terminal Basic Amino Acid Residue on Biological Activity

The C-terminal basic amino acid, arginine, is a critical determinant of biological activity in many peptides. biologists.comnih.gov Its positively charged guanidinium (B1211019) group is often essential for interaction with specific subsites in target proteins. In the context of Glycylglycyl-L-arginine (GGR), the carboxylate precursor to Glycylglycyl-L-argininal, studies on its ability to induce oyster larval settlement have provided profound insights into the necessity of the C-terminal arginine.

Research has demonstrated that GGR is the most potent compound in inducing this biological response. biologists.com The replacement of the C-terminal L-arginine with other amino acids leads to a significant or complete loss of activity. biologists.com For instance, substituting arginine with another basic amino acid like lysine (B10760008) (Glycyl-glycyl-L-lysine) results in a drastic reduction in potency, generating only about 18% of the response compared to GGR. biologists.com When the C-terminal arginine is replaced with neutral, polar, or negatively charged amino acids such as glycine (B1666218), leucine (B10760876), histidine, or aspartic acid, the resulting peptides are rendered inactive. biologists.com This specificity is further underscored by the fact that enzymes which selectively cleave C-terminal arginine or lysine residues eliminate the biological activity of conditioned water that induces the settlement. acs.org This body of evidence strongly indicates that the arginine residue at the C-terminus is not merely preferred but is an indispensable requirement for the molecule's biological function in this model system. biologists.comacs.org This principle is fundamental to the design of argininal-based inhibitors, where the arginine side chain guides the inhibitor to the P1 pocket of target proteases that have a substrate preference for arginine. nih.gov

Table 1: Effect of C-Terminal Amino Acid Substitution on the Biological Activity of Glycyl-glycyl-X Peptides

Data based on relative oyster larval settlement responses at a concentration of 10-8 mol l-1. Activity is normalized relative to Glycyl-glycyl-L-arginine (GGR). biologists.com

| Compound Sequence | C-Terminal Residue (X) | Relative Activity (%) | Reference |

|---|---|---|---|

| Glycyl-glycyl-L-arginine (GGR) | Arginine | 100 | biologists.com |

| Glycyl-glycyl-L-lysine (GGK) | Lysine | ~18 | biologists.com |

| Glycyl-glycyl-glycine | Glycine | Inactive | biologists.com |

| Glycyl-glycyl-leucine | Leucine | Inactive | biologists.com |

| Glycyl-glycyl-histidine | Histidine | Inactive | biologists.com |

| Glycyl-glycyl-aspartic acid | Aspartic Acid | Inactive | biologists.com |

Impact of Peptide Sequence and Length on Functional Potency

Studies on arginine-terminated peptides have shown that a narrow range of amino acid lengths, typically three to four residues, is most effective for inducing biological responses like oyster larval settlement. acs.org Tripeptides, such as Glycyl-glycyl-L-arginine (GGR), and tetrapeptides with a C-terminal arginine were the most potent oligomers studied, with activity observed at concentrations as low as 10⁻¹⁰ mol l⁻¹. acs.org In contrast, peptides with five or more amino acids, even those containing a C-terminal arginine, displayed little to no activity. acs.org Similarly, dipeptides were largely inactive, with the exception of some like Arginyl-arginine (RR) and Lysyl-arginine (KR) which showed a minimal response. biologists.com

While the C-terminal arginine is critical, the preceding positions show some tolerance for variability. In tripeptides, a glycine residue at the P2 or P3 position appears important for high potency, as evidenced by the high activity of GGR. acs.org However, substitutions at the P2 and P3 positions with other small, neutral, or even charged amino acids can still result in active compounds, although often with reduced potency compared to GGR. biologists.comacs.org For example, at the P2 position (Glycyl-X-L-arginine), small neutral, negatively, and positively charged amino acids like glycine, aspartic acid, arginine, and leucine are all active. biologists.com This indicates that while the Gly-Gly sequence in GGR is optimal for this specific activity, the primary determinant of binding is the C-terminal arginine, with the preceding residues playing a modulating role in potency. acs.org

Table 2: Effect of Peptide Length and Sequence on Biological Activity

Data based on relative oyster larval settlement responses. Potency is a qualitative assessment based on reported findings. biologists.comacs.org

| Compound Sequence | Length | Relative Potency | Reference |

|---|---|---|---|

| Glycyl-arginine (GR) | Dipeptide | Inactive | acs.org |

| Arginyl-arginine (RR) | Dipeptide | Low | biologists.com |

| Glycyl-glycyl-L-arginine (GGR) | Tripeptide | Very High | biologists.comacs.org |

| Phenylalanyl-glycyl-L-arginine | Tripeptide | High | biologists.com |

| Glycyl-glycyl-glycyl-arginine (GGGR) | Tetrapeptide | High (Slightly less than GGR) | acs.org |

| Various Pentapeptides (C-term Arg) | Pentapeptide | Inactive | acs.org |

| Various Hexapeptides (C-term Arg) | Hexapeptide | Very Low / Inactive | acs.org |

Rational Design Considerations for Enhanced Enzymatic Stability and Target Specificity

While peptides like Glycylglycyl-L-argininal have high potency, their therapeutic potential is often limited by low metabolic stability and a potential for off-target effects. tandfonline.com Rational peptidomimetic design aims to overcome these limitations by introducing chemical modifications that enhance stability against enzymatic degradation and improve selectivity for the intended biological target. mdpi.com

Enhanced Enzymatic Stability: Peptides are susceptible to rapid degradation by proteases in physiological environments. Several strategies can be employed to increase their stability. One approach is the modification of the peptide backbone. For example, the synthesis of aza-peptides, where the α-carbon of an amino acid residue is replaced with a nitrogen atom, can confer enhanced metabolic stability. nih.govtandfonline.com This modification alters the peptide bond geometry, making it resistant to cleavage by standard peptidases. nih.gov Another strategy involves creating prodrugs. The reactive aldehyde warhead can be chemically unstable; therefore, it can be temporarily converted into a more stable form, such as a cycloacetal. bjmu.edu.cn These prodrugs are inactive and more stable, releasing the active aldehyde inhibitor only upon reaching the target environment. bjmu.edu.cn The incorporation of D-amino acids in place of natural L-amino acids is another well-established method to significantly increase resistance to enzymatic degradation. nih.gov

Enhanced Target Specificity: The specificity of a peptide inhibitor is primarily dictated by the amino acid sequence that interacts with the binding pockets (S1, S2, S3, etc.) of the target protease. nih.gov For Glycylglycyl-L-argininal, the argininal (B8454810) residue is designed to fit into the S1 pocket of proteases that preferentially cleave after arginine, such as trypsin or thrombin. nih.gov The Gly-Gly sequence occupies the S2 and S3 pockets. To enhance specificity, the peptide sequence can be optimized to perfectly match the substrate preference of the target enzyme while having a low affinity for other proteases. nih.govacs.org Furthermore, incorporating unnatural amino acids or creating macrocyclic peptides can introduce conformational constraints. nih.govnih.gov These constraints lock the peptide into a bioactive conformation that fits the target's active site with high affinity and specificity, while preventing it from binding to off-target proteins. nih.gov Combining a highly specific peptide sequence with a weakly reactive covalent warhead can also minimize off-target reactivity, as the covalent bond will only form efficiently once the peptide is precisely positioned by high-affinity binding to the target. nih.gov

Future Research Directions for Glycylglycyl L Argininal Research

Elucidation of Novel Biological Targets and Pathways

The primary known target for Glycylglycyl-L-argininal is trypsin. nih.gov However, its structural motifs suggest a broader range of potential biological targets. The exploration of these novel interactions is a critical avenue for future research.

Peptide aldehydes are recognized as potent inhibitors of a variety of proteases, including serine and cysteine proteases. nih.gov This class of enzymes is implicated in a multitude of physiological and pathological processes, presenting a rich landscape for target discovery. Future studies should aim to systematically screen Glycylglycyl-L-argininal against a diverse panel of proteases to identify new, high-affinity targets. This could include enzymes involved in:

Cancer: Many proteases, such as caspases and the proteasome, are key regulators of cell cycle progression, apoptosis, and metastasis. nih.govmdpi.com Investigating the effect of Glycylglycyl-L-argininal on these enzymes could reveal novel anti-cancer applications.

Neurodegenerative Diseases: Proteolytic dysregulation is a hallmark of conditions like Alzheimer's and Parkinson's disease. nih.gov Identifying whether Glycylglycyl-L-argininal can modulate the activity of proteases involved in these pathways could open up new therapeutic avenues.

Infectious Diseases: Viral and bacterial proteases are essential for pathogen replication and virulence. scispace.comnih.gov Screening Glycylglycyl-L-argininal against proteases from pathogens like the Zika virus or SARS-CoV-2 could lead to the development of new anti-infective agents. tandfonline.combohrium.com

Beyond direct enzyme inhibition, the downstream effects of Glycylglycyl-L-argininal on cellular signaling pathways are largely unknown. The L-arginine residue, for example, is a precursor for nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. vulcanchem.com Future research should investigate whether Glycylglycyl-L-argininal can influence NO production or other arginine-dependent pathways, potentially uncovering unexpected biological activities.

Advanced Synthetic Strategies for Tailored Glycylglycyl-L-argininal Analogues with Modulated Activity

The development of advanced synthetic methodologies is paramount for generating a library of Glycylglycyl-L-argininal analogues with improved potency, selectivity, and pharmacokinetic properties. Solid-phase peptide synthesis (SPPS) offers a robust platform for the efficient creation of such analogues. scispace.comnih.gov

Future synthetic efforts should focus on several key areas:

P-site Modifications: The peptide backbone of Glycylglycyl-L-argininal can be systematically modified at the P2 and P3 positions (the glycyl-glycyl moiety) to enhance interactions with the target protease's binding pockets. Introducing non-natural amino acids or peptidomimetic structures could improve both affinity and metabolic stability.

Warhead Optimization: The C-terminal aldehyde "warhead" is crucial for the inhibitory mechanism. nih.gov Exploring alternative electrophilic groups, such as aza-peptides or ketones, could lead to inhibitors with different modes of action (e.g., reversible vs. irreversible) and improved selectivity. nih.gov

Linker and Scaffold Innovation: The development of novel linkers and scaffolds for SPPS can facilitate the synthesis of more complex and diverse analogues. nih.govacs.orgresearchgate.net This includes strategies for creating cyclic or otherwise constrained peptides, which often exhibit enhanced stability and target affinity.

The table below outlines potential synthetic strategies for generating Glycylglycyl-L-argininal analogues.

| Synthetic Strategy | Description | Potential Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain anchored to a solid support. | High efficiency, ease of purification, and suitability for library generation. scispace.comnih.gov |

| Backbone Amide Linker (BAL) Strategy | A method for the synthesis of C-terminal modified peptides, including aldehydes. | Allows for the synthesis of complex peptide aldehydes. researchgate.net |

| Oxazolidine (B1195125) Linker Method | A reliable method for the solid-phase synthesis of peptide aldehydes. | Applicable to the Multipin method for parallel synthesis of peptide libraries. scispace.comnih.gov |

| Aza-peptide Synthesis | Replacement of the α-carbon of an amino acid with a nitrogen atom. | Can result in inhibitors with enhanced metabolic stability and selectivity. nih.gov |

These advanced synthetic approaches will enable the creation of a diverse chemical space around the Glycylglycyl-L-argininal core, facilitating the development of highly tailored and effective protease inhibitors.

Integration with Systems Biology Approaches to Understand Broader Biological Impact

To fully comprehend the biological consequences of Glycylglycyl-L-argininal activity, it is essential to move beyond single-target investigations and embrace a systems-level perspective. The integration of computational and experimental systems biology approaches will be instrumental in mapping the broader biological impact of this compound and its analogues.

Key systems biology strategies for future research include:

Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) with probes derived from Glycylglycyl-L-argininal can identify the full spectrum of its protein targets within a complex biological sample, such as a cell lysate or even a whole organism. rsc.org This can uncover both on-target and potential off-target interactions, providing a comprehensive view of its cellular engagement.

Proteomic and Metabolomic Profiling: Quantitative proteomics and metabolomics can be used to analyze global changes in protein and metabolite levels in response to treatment with Glycylglycyl-L-argininal. d-nb.infobiorxiv.org This can reveal perturbations in entire pathways and cellular networks, offering insights into the compound's mechanism of action and potential downstream effects.

Computational Modeling and Docking: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of Glycylglycyl-L-argininal and its analogues with various protease targets. mdpi.combiorxiv.org This computational approach can help prioritize the synthesis of new analogues and guide the interpretation of experimental data.

The following table summarizes the potential applications of systems biology in Glycylglycyl-L-argininal research.

| Systems Biology Approach | Application | Expected Outcome |

| Activity-Based Protein Profiling (ABPP) | Identification of direct protein targets in complex biological systems. | A comprehensive list of on-target and off-target interactions, revealing the compound's selectivity profile. rsc.org |

| Quantitative Proteomics | Analysis of global changes in protein expression following compound treatment. | Identification of perturbed cellular pathways and networks, providing mechanistic insights. d-nb.info |

| Metabolomics | Measurement of changes in the cellular metabolome. | Understanding the impact on metabolic pathways, such as arginine metabolism. biorxiv.org |

| Molecular Docking and Simulation | In silico prediction of binding modes and affinities. | Rational design of more potent and selective analogues and understanding of structure-activity relationships. mdpi.combiorxiv.org |

By integrating these powerful systems-level approaches, researchers can build a holistic understanding of the biological impact of Glycylglycyl-L-argininal, paving the way for its rational development as a therapeutic agent or a refined chemical probe.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Glycylglycyl-L-argininal in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc/t-Bu protection strategies. Critical parameters include coupling efficiency (monitored via Kaiser test), deprotection kinetics, and cleavage conditions. Post-synthesis purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) is essential, followed by characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm purity (>95%) and structural integrity. Reproducibility requires strict adherence to temperature control (e.g., 25°C for coupling) and inert atmospheres to prevent oxidation .

Q. How can researchers assess the stability of Glycylglycyl-L-argininal under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use HPLC or LC-MS/MS to quantify degradation products over time (e.g., 0–72 hours). Parallel experiments in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) can evaluate oral bioavailability. Include controls with protease inhibitors (e.g., EDTA for metalloproteases) to isolate chemical vs. enzymatic degradation pathways. Data analysis should report half-life (t½) and degradation kinetics using first-order models .

Q. What analytical techniques are validated for quantifying Glycylglycyl-L-argininal in biological matrices?

- Methodological Answer :

Advanced Research Questions

Q. What strategies resolve contradictory data on the biological activity of Glycylglycyl-L-argininal across studies?

- Methodological Answer : Conduct a meta-analysis of published IC50 values, categorizing results by assay type (e.g., cell-free vs. cellular assays), cell lines, and buffer conditions. For example, discrepancies in enzyme inhibition may arise from differences in ATP concentrations (e.g., 1 mM vs. physiological 10 mM). Validate findings using orthogonal assays (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional assays). Statistical tools like Bland-Altman plots can quantify systematic biases between methodologies .

Q. How to design experiments to elucidate the mechanism of action of Glycylglycyl-L-argininal at the molecular level?

- Methodological Answer :

- Step 1 : Use SPR or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, kon/koff) with putative targets (e.g., thrombin or integrins).

- Step 2 : Perform alanine scanning mutagenesis on the target protein to identify critical binding residues.

- Step 3 : Validate functional effects using knock-out cell models (CRISPR/Cas9) or dominant-negative mutants.

Include negative controls (scrambled peptide) and dose-response curves (1 nM–100 µM) to establish specificity .

Q. What computational approaches predict interactions between Glycylglycyl-L-argininal and target proteins?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) using high-resolution crystal structures (PDB IDs: e.g., 2BXX for thrombin). Prioritize flexible docking to account for peptide conformational changes. Validate predictions with molecular dynamics (MD) simulations (GROMACS, 50 ns trajectories) to assess binding stability. Free energy calculations (MM/PBSA) quantify contribution of key residues (e.g., Arg side chains). Cross-reference with experimental mutagenesis data to refine models .

Q. What statistical methods are appropriate for analyzing dose-response relationships of Glycylglycyl-L-argininal?

- Methodological Answer :

Literature Review and Data Validation

Q. How to conduct a systematic review of Glycylglycyl-L-argininal’s pharmacological effects?

- Methodological Answer :

- Search Strategy : Use PubMed, Scopus, and Web of Science with MeSH terms (e.g., “Glycylglycyl-L-argininal/pharmacokinetics” AND “enzyme inhibitors”). Limit to peer-reviewed articles (2000–2025) and exclude preprints.

- Quality Assessment : Apply PRISMA guidelines and GRADE criteria to evaluate bias (e.g., randomization in animal studies).

- Data Extraction : Tabulate findings by model system, dosage, and outcome metrics (e.g., Table 1 in ). Use Zotero or EndNote for citation management and avoid non-peer-reviewed sources (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.